N'-Hydroxy-4-methylpiperidine-4-carboximidamide N'-Hydroxy-4-methylpiperidine-4-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17842738
InChI: InChI=1S/C7H15N3O/c1-7(6(8)10-11)2-4-9-5-3-7/h9,11H,2-5H2,1H3,(H2,8,10)
SMILES:
Molecular Formula: C7H15N3O
Molecular Weight: 157.21 g/mol

N'-Hydroxy-4-methylpiperidine-4-carboximidamide

CAS No.:

Cat. No.: VC17842738

Molecular Formula: C7H15N3O

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

N'-Hydroxy-4-methylpiperidine-4-carboximidamide -

Specification

Molecular Formula C7H15N3O
Molecular Weight 157.21 g/mol
IUPAC Name N'-hydroxy-4-methylpiperidine-4-carboximidamide
Standard InChI InChI=1S/C7H15N3O/c1-7(6(8)10-11)2-4-9-5-3-7/h9,11H,2-5H2,1H3,(H2,8,10)
Standard InChI Key GNOWXNYXJAEFGY-UHFFFAOYSA-N
Isomeric SMILES CC1(CCNCC1)/C(=N/O)/N
Canonical SMILES CC1(CCNCC1)C(=NO)N

Introduction

N'-Hydroxy-4-methylpiperidine-4-carboximidamide is a chemical compound categorized as a piperidine derivative. It is defined by the presence of a hydroxyl group (-OH) and a carboximidamide functional group (-C(=NH)NH2), both of which contribute to its unique chemical and biological properties. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and biochemical pathway modulation.

Molecular Characteristics

PropertyValue
Molecular FormulaC7H15N3OC_7H_{15}N_3O
Molecular Weight157.21 g/mol
Functional GroupsHydroxyl, Carboximidamide
Structural FeaturesPiperidine ring

The six-membered piperidine ring, containing one nitrogen atom, serves as the backbone of the compound, while the hydroxyl and carboximidamide groups enhance its reactivity and solubility .

Synthesis Pathways

The synthesis of N'-Hydroxy-4-methylpiperidine-4-carboximidamide typically involves multi-step organic reactions:

  • Initial Reaction: 4-methylpiperidine reacts with hydroxylamine to form the N-hydroxy derivative.

  • Functionalization: The carboximidamide group is introduced through coupling reactions with appropriate reagents.

  • Purification: Techniques such as recrystallization or chromatography are employed to achieve high-purity products.

Reaction conditions, including temperature and solvent choice (e.g., ethanol or methanol), are tightly controlled to maximize yield and minimize side reactions.

Chemical Reactivity

This compound participates in various chemical reactions typical of amines and hydroxyl-containing molecules:

  • Oxidation: Using agents like hydrogen peroxide.

  • Reduction: Employing sodium borohydride.

  • Substitution Reactions: Reacting with alkyl halides for functional group modifications.

These reactions make it a versatile intermediate in organic synthesis and drug development.

Biological Significance

N'-Hydroxy-4-methylpiperidine-4-carboximidamide has potential therapeutic implications due to its ability to modulate enzyme activity and receptor-ligand interactions. Compounds with similar structures often target kinases or phosphatases, suggesting applications in diseases involving these enzymes.

Applications in Medicinal Chemistry

The compound’s functional groups allow it to interact with biological targets, making it a candidate for:

  • Drug Development: Particularly for inhibitors targeting specific biochemical pathways.

  • Neurological Research: Potential applications in modulating synaptic plasticity and memory functions.

  • Enzyme Inhibition Studies: Due to its structural similarity to known kinase inhibitors.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
N-Hydroxy-4-methylpiperidine-1-carboximidamideC7H15N3OC_7H_{15}N_3OHydroxyl group enhances solubility and reactivity
4-(Hydroxypiperidine)benzene-1-carboxylic acidC12H15NO3C_{12}H_{15}NO_3Lacks carboximidamide functionality
N'-Hydroxy-2-(hydroxypiperidin-1-yl)methylbenzene carboximidamideC13H19N3OC_{13}H_{19}N_3OEnhanced receptor interaction profiles

This comparison highlights how subtle changes in molecular structure can significantly influence biological activity and pharmacological potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator